molecular formula C10H8N2O4 B2390857 1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione CAS No. 852956-32-2

1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione

Cat. No.: B2390857
CAS No.: 852956-32-2
M. Wt: 220.184
InChI Key: RHSZIUTWVPFPQV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C10H8N2O4 It is characterized by the presence of an imidazolidine ring substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione typically involves the reaction of 4-methoxyaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with urea to yield the desired imidazolidine-2,4,5-trione derivative. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione is unique due to its specific substitution pattern and the presence of the imidazolidine-2,4,5-trione core. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-7-4-2-6(3-5-7)12-9(14)8(13)11-10(12)15/h2-5H,1H3,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSZIUTWVPFPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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